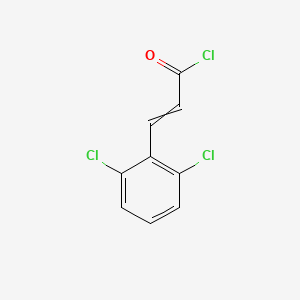
3-(2,6-Dichlorophenyl)propenoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichlorophenyl)propenoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 2,6-dichlorophenyl group attached to a prop-2-enoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)propenoyl chloride typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable reagent to form the corresponding cinnamic acid derivative. This intermediate is then converted to the acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction conditions often involve refluxing the mixture in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the cinnamic acid derivative followed by conversion to the acyl chloride. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dichlorophenyl)propenoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation reactions can convert the compound to carboxylic acids or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or organic solvents under controlled conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols and Aldehydes: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
3-(2,6-Dichlorophenyl)propenoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dichlorophenyl)propenoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that affect their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites being acylated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride
- 3-(3,4-Dichlorophenyl)prop-2-enoyl chloride
- 3-(2,6-Difluorophenyl)prop-2-enoyl chloride
Uniqueness
3-(2,6-Dichlorophenyl)propenoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This positioning can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H5Cl3O |
|---|---|
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H5Cl3O/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H |
Clé InChI |
RTQDVNBXNNTDDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

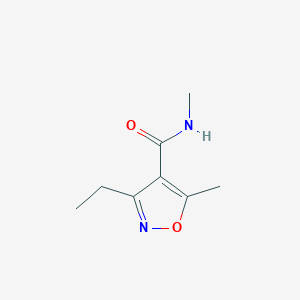
![Urea, N-hydroxy-N-[1-(5-methyl-2-furanyl)ethyl]-](/img/structure/B8694182.png)

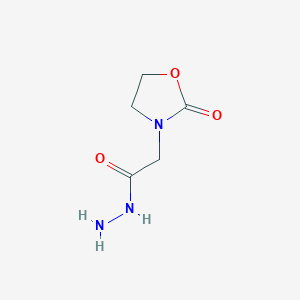

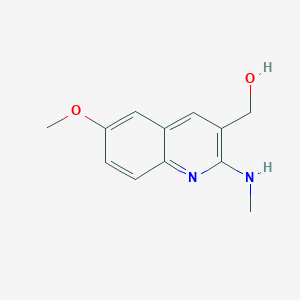
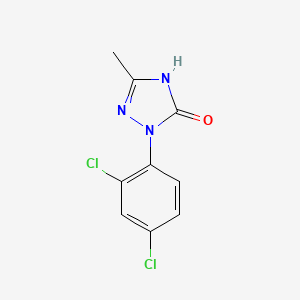
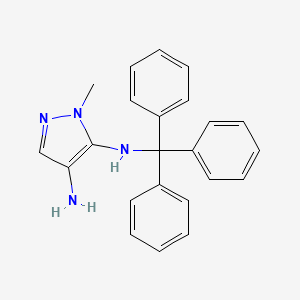
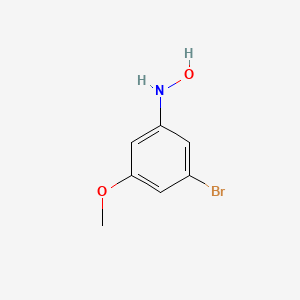
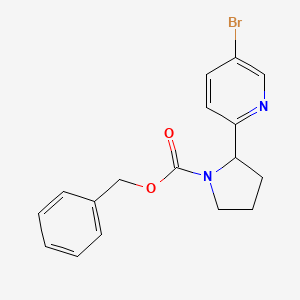
![6-ethyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8694251.png)
![6-[(3-Fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B8694264.png)


